molecular formula C23H20N4 B15074290 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile CAS No. 198220-43-8

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile

Katalognummer: B15074290
CAS-Nummer: 198220-43-8
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: HQNJEQLZWGUWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is a complex organic compound with the molecular formula C23H20N4 and a molecular weight of 352.443 g/mol . This compound is known for its unique structural features, which include an azo group (-N=N-) and a benzonitrile group (-C≡N). It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile typically involves multiple steps. One common method includes the diazotization of 2,6-dimethyl-4-(2-isoindolinyl)aniline followed by coupling with benzonitrile . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Analyse Chemischer Reaktionen

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities.

Eigenschaften

CAS-Nummer

198220-43-8

Molekularformel

C23H20N4

Molekulargewicht

352.4 g/mol

IUPAC-Name

4-[[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C23H20N4/c1-16-11-22(27-14-19-5-3-4-6-20(19)15-27)12-17(2)23(16)26-25-21-9-7-18(13-24)8-10-21/h3-12H,14-15H2,1-2H3

InChI-Schlüssel

HQNJEQLZWGUWDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)C#N)C)N3CC4=CC=CC=C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.